Product packaging for Omadacycline mesylate(Cat. No.:)

Omadacycline mesylate

Cat. No.: B609741
M. Wt: 652.8 g/mol
InChI Key: BRTZQVQPPVIFKG-XGLFQKEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Aminomethylcycline Class of Antibiotics

Omadacycline (B609740) is the first-in-class aminomethylcycline antibiotic to be developed for clinical use. dovepress.comtandfonline.comnih.gov The aminomethylcyclines are a novel class of tetracyclines characterized by a substitution at the C9 position of the tetracycline (B611298) ring. nih.gov This structural modification is key to their enhanced antimicrobial activity, particularly against bacteria that have developed resistance to earlier generations of tetracyclines. tandfonline.comnih.gov

The development of aminomethylcyclines, including omadacycline, was a direct response to the increasing prevalence of bacterial resistance that has limited the effectiveness of older tetracyclines like doxycycline (B596269) and minocycline (B592863). tandfonline.com The unique chemical structure of aminomethylcyclines allows them to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps. wikipedia.orgtandfonline.comnih.gov

Historical Development and Derivation from Minocycline in Antimicrobial Discovery

The journey of tetracycline antibiotics began in the 1940s with the discovery of chlortetracycline. contagionlive.com The subsequent identification of the core four-ring structure led to the development of semisynthetic derivatives, including tetracycline itself. contagionlive.com Minocycline, a second-generation tetracycline developed in the early 1970s, showed improved activity and became a cornerstone of antibiotic therapy. asm.org

However, the rise of antibiotic resistance prompted further research into modifying the tetracycline scaffold. contagionlive.com Omadacycline is a semisynthetic derivative of minocycline. mdpi.comnih.gov Researchers at Tufts University School of Medicine and Paratek Pharmaceuticals systematically modified the minocycline structure, leading to the creation of over 3,000 new derivatives. wikipedia.org This extensive research effort culminated in the discovery of the aminomethylcyclines, with omadacycline being a prominent member. asm.org The key chemical innovation was the introduction of an aminomethyl group at the C9 position of the minocycline molecule, a modification that proved crucial for overcoming established tetracycline resistance mechanisms. tandfonline.comcontagionlive.com

Overview of its Distinctive Antimicrobial Research Profile

Omadacycline exhibits a broad spectrum of in vitro activity against a wide range of bacterial pathogens. wikipedia.orgdovepress.commdpi.com This includes Gram-positive and Gram-negative bacteria, as well as anaerobic and atypical bacteria. tandfonline.comnih.govmdpi.com A key feature of omadacycline's profile is its potent activity against bacteria that are resistant to other antibiotics. tandfonline.commdpi.com

Key aspects of Omadacycline's antimicrobial research profile include:

Activity against Resistant Gram-Positive Pathogens: Omadacycline demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae. tandfonline.comnih.gov

Efficacy Against Gram-Negative Bacteria: It shows activity against various Gram-negative pathogens, including Haemophilus influenzae and Escherichia coli. dovepress.comnih.gov

Activity Against Atypical and Anaerobic Bacteria: Omadacycline is effective against atypical pathogens like Legionella pneumophila and Chlamydia pneumoniae, as well as anaerobic bacteria such as Bacteroides fragilis and Clostridioides difficile. tandfonline.comnih.govnih.gov

Overcoming Tetracycline Resistance: Crucially, omadacycline retains its activity against bacteria expressing the two major forms of tetracycline resistance: ribosomal protection (mediated by genes like tet(M) and tet(O)) and tetracycline-specific efflux pumps (mediated by genes like tet(K) and tet(B)). nih.govnih.govnih.gov This is due to the modifications at the C7 and C9 positions of its chemical structure. tandfonline.comnih.gov

The following table summarizes the in vitro activity of Omadacycline against a selection of clinically important bacteria.

Bacterial SpeciesOmadacycline MIC90 (μg/mL)
Staphylococcus aureus (methicillin-resistant)0.25 - 1.0
Streptococcus pneumoniae (penicillin-resistant)0.12 - 0.25
Enterococcus faecalis (vancomycin-resistant)0.25
Enterococcus faecium (vancomycin-resistant)0.12
Haemophilus influenzae2.0
Escherichia coli8.0
Legionella pneumophila-
Clostridioides difficile0.12
Bacteroides fragilis2.0

Data compiled from multiple sources. tandfonline.comnih.govnih.govoup.comsemanticscholar.orgjmilabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44N4O10S B609741 Omadacycline mesylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTZQVQPPVIFKG-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure, Synthesis, and Structural Activity Relationships of Omadacycline Mesylate

Structural Distinctions of Omadacycline (B609740) (mesylate) within the Tetracycline (B611298) Family

Omadacycline's enhanced antibacterial spectrum and ability to circumvent common tetracycline resistance mechanisms are intrinsically linked to its distinct chemical architecture. nih.govoup.com Unlike its predecessors, Omadacycline features key modifications at the C-7 and C-9 positions of the tetracycline's D-ring. nih.govoup.comnih.govtandfonline.com These alterations are not merely incremental but represent a strategic redesign to overcome the primary challenges that have diminished the efficacy of older tetracyclines.

Significance of C-7 and C-9 Position Modifications

The strategic placement of substituents at the C-7 and C-9 positions is central to Omadacycline's success. The modification at the C-7 position is crucial for circumventing the tetracycline efflux pump resistance mechanism, a common bacterial defense that actively expels the antibiotic from the cell. nih.govoup.com Concurrently, the novel substitution at the C-9 position is designed to overcome ribosomal protection, another major resistance mechanism where bacterial proteins shield the ribosome, the antibiotic's target. nih.govoup.com This dual-pronged approach allows Omadacycline to maintain its activity against bacterial strains that are resistant to other tetracyclines. nih.govtandfonline.com

The core structure of tetracyclines consists of four fused six-membered rings, with the D-ring being fully aromatic. explorationpub.com While the lower portion of the tetracycline molecule (rings A, B, and C) is generally considered essential for antibacterial activity, the upper region (D-ring) has proven to be a fertile ground for modifications aimed at improving potency and overcoming resistance. sci-hub.se The development of glycylcyclines, such as tigecycline (B611373), demonstrated that C-9 substitutions could effectively combat resistance. nih.govmdpi.com Omadacycline builds upon this principle with its unique aminomethyl side chain. mdpi.com

Impact of Aminomethyl Substitution at the C-9 Position on Antimicrobial Activity

The introduction of an aminomethyl group at the C-9 position is a defining feature of Omadacycline and the aminomethylcycline class. tandfonline.comnih.gov This specific substitution, a neopentylaminomethyl group in the case of Omadacycline, is instrumental in its enhanced antimicrobial profile. nih.govmdpi.com This modification not only helps in overcoming ribosomal protection but also contributes to favorable pharmacokinetic properties. mdpi.comnih.gov

Research has shown that the aminomethyl moiety at the C-9 position provides a significant advantage over the glycylamido group found in tigecycline, particularly in terms of oral bioavailability. mdpi.comnih.gov The nature of the alkyl substitution on the aminomethyl side chain is critical. Studies have revealed a preference for alkyl groups with at least three carbons and branching at the second position for optimal activity. nih.gov This specific structural requirement highlights the precise steric and electronic interactions at the ribosomal binding site that are necessary for potent antibacterial action.

Semisynthetic Pathways to Omadacycline (mesylate) from Minocycline (B592863)

Omadacycline is a semisynthetic derivative, with minocycline serving as the starting material for its synthesis. explorationpub.comresearchgate.netnih.gov This approach leverages the pre-existing and complex tetracycline scaffold of minocycline, allowing for targeted modifications to introduce the desired chemical features.

Key Synthetic Intermediates and Reaction Steps

The synthesis of Omadacycline from minocycline involves a multi-step process. A widely documented route begins with the amidomethylation of minocycline. researchgate.net In this step, minocycline reacts with N-(hydroxymethyl)phthalimide in the presence of a strong acid like triflic acid. This reaction yields a mixture of 9-phthalimidomethylminocycline isomers.

The subsequent and crucial step is deprotection, where the phthalimide (B116566) group is removed to generate the free amine at the C-9 position. nih.gov This is typically achieved by treatment with methylamine, leading to the formation of the key intermediate, 9-aminomethylminocycline. nih.govresearchgate.net This intermediate, with its reactive amine group, is pivotal for the introduction of further diversity. nih.govresearchgate.net

An alternative synthetic strategy involves the formation of 9-formylminocycline as an intermediate. explorationpub.comnih.gov This can be achieved through a palladium-catalyzed carbonylation reaction of an iodinated minocycline derivative. explorationpub.com The resulting aldehyde can then undergo reductive amination with the appropriate amine to yield the final product. explorationpub.com

Strategies for Derivatization and Structural Modification

The development of Omadacycline was the result of extensive synthetic efforts to explore a wide range of derivatives. nih.govresearchgate.net The key intermediate, 9-aminomethylminocycline, served as a versatile scaffold for these explorations. nih.govresearchgate.net Medicinal chemists synthesized a diverse library of aminomethylcyclines by reacting the free amine with various reagents to introduce different alkylamines, amides, carbamates, and ureas. researchgate.net This systematic approach allowed for a thorough investigation of how different substitutions at the C-9 position influenced antibacterial activity against resistant strains. nih.govresearchgate.net

These derivatization strategies were instrumental in establishing the structure-activity relationships for this new class of tetracyclines and ultimately led to the identification of the neopentyl group as the optimal substitution for what would become Omadacycline. nih.gov

Structure-Activity Relationship (SAR) Studies of Aminomethylcyclines

The discovery of Omadacycline was guided by comprehensive structure-activity relationship (SAR) studies of the aminomethylcycline (AMC) class. nih.govnih.gov These studies systematically evaluated the impact of various chemical modifications on the in vitro activity of these novel tetracycline derivatives against a panel of tetracycline-resistant Gram-positive bacteria. nih.govnih.gov

The SAR studies revealed several key trends. A significant finding was that simple alkyl substitutions on the aminomethyl side chain led to a notable improvement in activity against resistant organisms compared to the unsubstituted 9-aminomethylminocycline. nih.gov Specifically, lipophilic or benzylic substitutions on the aminomethyl side chain were found to be the most potent against strains exhibiting both ribosomal protection and efflux-mediated resistance. sci-hub.se

In contrast, the introduction of polar or charged groups on the alkyl side chain generally resulted in decreased antibacterial activity. sci-hub.se For instance, acyl derivatives of the aminomethyl side chain showed reduced activity against tetracycline-resistant organisms. sci-hub.se The length and branching of the alkyl chain were also found to be critical factors. The studies indicated a clear preference for alkyl groups extending to at least three carbons from the aminomethyl side chain, with branching at the second position having a positive impact on activity. nih.gov Conversely, branching at the first position of the alkyl side chain appeared to have a negative steric effect. nih.gov

Influence of Side Chains on Antimicrobial Potency

Research into various C-9 aminomethylcycline (AMC) derivatives revealed a clear preference for lipophilic substituents to achieve potent activity against resistant bacterial strains. nih.gov

Lipophilicity is Key: Compounds with lipophilic alkyl or benzylic substituents on the aminomethyl side chain consistently displayed the lowest Minimum Inhibitory Concentration (MIC) values against strains of S. aureus, Enterococcus spp., and S. pneumoniae that express ribosomal protection (Tet M) and efflux (Tet K, Tet L) resistance mechanisms. nih.gov

Negative Impact of Polar Groups: Conversely, the introduction of polar groups, especially those with hydrogen bond donors, was found to decrease the potency of the aminomethylcyclines against these resistant organisms. asm.org

Chain Length: The length of the alkyl side chain also proved to be a critical factor. Optimal activity was generally observed with alkyl groups that extend to at least three carbons from the aminomethyl group. nih.govasm.orgsci-hub.se Shortening the side chain from this optimal length had a negative effect on antimicrobial activity. nih.gov For instance, extending the side chain of Omadacycline by a single carbon or shortening it by a single carbon both resulted in increased MIC values (decreased potency). nih.gov

The following table summarizes the in vitro activity (MIC in µg/mL) of selected C-9 aminomethylcycline analogs against various tetracycline-resistant bacterial strains, illustrating the impact of different side chains compared to Omadacycline and legacy tetracyclines.

CompoundR-Group at C-9S. aureus (Tet K)S. aureus (Tet M)E. faecalis (Tet L)E. faecalis (Tet M)S. pneumoniae (Tet M)
Tetracycline -6464646432
Minocycline -11616164
Compound 7 Dimethyl11220.5
Compound 9 Cyclohexylmethyl0.50.5111
Omadacycline (27) Neopentyl 0.25 0.5 0.5 0.5 0.12
Compound 28 3,3-Dimethylbutyl11220.5
Compound 29 Isobutyl22441
Compound 32 2-Phenylethyl (with -OH)44882

Data sourced from Honeyman et al., 2015. asm.orgnih.gov

Exploration of Branched Alkyl Chains and Piperidine (B6355638) Analogs

Further optimization of the C-9 side chain focused on the effects of branching within the alkyl group and the exploration of cyclic structures like piperidine. nih.govsci-hub.se

Branched Alkyl Chains: The position of branching in the alkyl side chain significantly impacts antibacterial potency. asm.orgsci-hub.se

Branching at the 1-position (the carbon directly attached to the nitrogen) was found to have a negative steric impact on activity, particularly against S. pneumoniae. asm.org

Branching at the 2-position proved to be highly favorable. A single methyl branch at this position slightly improved activity, but a significant enhancement in potency was achieved with the introduction of two methyl groups at the 2-position, as seen in the neopentyl group of Omadacycline. asm.orgsci-hub.se This specific configuration led to very potent activity against a range of resistant organisms. asm.orgnih.gov

Piperidine Analogs: Initial screening identified that derivatives incorporating a piperidine ring also demonstrated potent activity, with one such compound showing an activity profile comparable to tigecycline and Omadacycline against certain resistant pathogens. nih.govsci-hub.se However, it was noted that piperidine derivatives, along with alkyl chains containing more than five carbons, displayed significantly reduced activity in the presence of plasma, which suggests high plasma protein binding. sci-hub.se

The table below compares the in vitro activity of Omadacycline with analogs featuring different branching patterns and a piperidine ring.

CompoundR-Group at C-9S. aureus (Tet K)S. aureus (Tet M)E. faecalis (Tet L)E. faecalis (Tet M)S. pneumoniae (Tet M)
Compound 8 Isobutyl (Branch at C-2)12220.5
Compound 10 4-Piperidinylmethyl0.250.50.50.50.25
Omadacycline (27) Neopentyl (Branch at C-2) 0.25 0.5 0.5 0.5 0.12
Tigecycline t-Butylglycylamido0.250.120.120.120.06

Data sourced from Honeyman et al., 2015. nih.gov

Molecular Mechanism of Action of Omadacycline Mesylate

Inhibition of Bacterial Protein Synthesis

The primary effect of omadacycline (B609740) on bacteria is the disruption of protein synthesis, a fundamental process for bacterial growth and replication. nih.govasm.org Macromolecular synthesis experiments have confirmed that omadacycline's principal target is protein synthesis, with a potency that is greater than that of tetracycline (B611298). nih.govnih.govasm.org This inhibition occurs without directly affecting the synthesis of other macromolecules such as DNA, RNA, or peptidoglycan. drugbank.com While some tetracyclines may show a moderate secondary effect on peptidoglycan synthesis, this is likely a downstream consequence of the primary inhibition of protein synthesis. nih.govasm.org

Omadacycline, like other tetracyclines, binds to the 30S subunit of the bacterial ribosome. dovepress.comtandfonline.com This binding occurs at the primary tetracycline binding site. drugbank.comnih.gov Cryo-electron microscopy studies have provided high-resolution structural data of omadacycline bound to the 30S ribosomal subunit of Escherichia coli, elucidating the precise interactions. rcsb.org Although omadacycline competes with tetracycline for this primary binding site, chemical probing and other biophysical studies reveal that omadacycline, tetracycline, and tigecycline (B611373) each have unique, nonspecific interactions with the 16S rRNA. nih.gov These distinct interactions may contribute to their differing activities and abilities to overcome resistance.

By binding to the 30S ribosomal subunit, omadacycline obstructs the A-site of the ribosome. dovepress.comnih.gov This blockage prevents the stable accommodation of aminoacyl-tRNA (aa-tRNA) into the mRNA-ribosome complex. nih.govpatsnap.com The prevention of aa-tRNA binding effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential bacterial proteins. dovepress.compatsnap.com This ultimately leads to a bacteriostatic effect in most susceptible organisms, although bactericidal activity has been observed against certain pathogens. dovepress.comdrugbank.com

Binding Site on the 30S Ribosomal Subunit

Comparative Ribosomal Binding Affinity

The efficacy of omadacycline, particularly against resistant strains, is partly attributable to its binding affinity for the bacterial ribosome.

Biophysical experiments have demonstrated that omadacycline binds to the 70S ribosome with an affinity comparable to that of minocycline (B592863). nih.govasm.org It is established that minocycline has a greater affinity for the ribosome than tetracycline. nih.govasm.org Consequently, omadacycline binds to ribosomes with a greater affinity than tetracycline. nih.govmdpi.com This stronger interaction contributes to its enhanced potency. In competitive binding assays with purified ribosomes, both omadacycline and minocycline were shown to efficiently compete with radiolabeled tetracycline, with omadacycline and minocycline exhibiting comparable IC₅₀ values. nih.gov

CompoundRelative Ribosomal Binding AffinitySupporting Evidence
OmadacyclineComparable to Minocycline, Greater than TetracyclineBiophysical studies, competitive binding assays nih.govasm.orgnih.gov
MinocyclineGreater than TetracyclinePrevious studies cited in comparative research nih.govasm.org
TetracyclineBaseline for comparisonUsed as a reference in binding studies nih.gov

A variety of biophysical techniques have been employed to elucidate the interaction between omadacycline and the ribosome. nih.govnih.gov These studies confirm that omadacycline's binding site is similar to that of tetracycline. nih.govnih.govasm.org Chemical probing with dimethyl sulfate (B86663) and Fenton cleavage studies have revealed that while the primary binding site is the same, each tetracycline derivative, including omadacycline, displays a unique set of non-specific interactions with the 16S rRNA. nih.gov High-resolution cryo-electron microscopy has further detailed the structural basis of these interactions, showing highly conserved binding modes for antibiotics with the same scaffold, including the role of ordered water molecules in mediating drug-target interactions. rcsb.org

Comparison with Tetracycline and Minocycline

Differentiation from Other Tetracycline Class Antibiotics

A key feature of omadacycline is its ability to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps. wikipedia.orgtandfonline.comnih.gov This is attributed to the aminomethyl substitution at the C9 position of the tetracycline core. tandfonline.comnih.govreliasmedia.com

Macromolecular Synthesis Studies: Specificity of Protein Synthesis Inhibition

Omadacycline, a member of the aminomethylcycline class of antibiotics, primarily functions by inhibiting bacterial protein synthesis. nih.govdovepress.comnih.govchemicalbook.com This targeted action has been confirmed through macromolecular synthesis experiments, which demonstrate that omadacycline's principal effect is the disruption of protein production within bacterial cells, with a potency exceeding that of tetracycline. asm.orgresearchgate.net

Whole-cell assays designed to assess the inhibition of various macromolecular synthesis pathways—including those for protein, DNA, RNA, and peptidoglycan—have revealed that omadacycline preferentially targets protein synthesis. nih.govasm.orgnih.govsemanticscholar.org While some moderate inhibition of peptidoglycan synthesis has been observed, this is considered a secondary effect resulting from the primary inhibition of protein synthesis. dovepress.comchemicalbook.comasm.org Omadacycline does not significantly affect the synthesis of DNA or RNA. nih.govsemanticscholar.orgdrugbank.com

The specificity of omadacycline's inhibitory action is further highlighted by its effectiveness against bacterial strains that have developed resistance to older tetracyclines. nih.govasm.org Research has shown that omadacycline's ability to inhibit protein synthesis is not compromised by the presence of common tetracycline resistance mechanisms, such as efflux pumps (encoded by tet(K)) and ribosomal protection proteins (encoded by tet(M)). asm.org

Detailed Research Findings

Studies utilizing Staphylococcus aureus strains, both susceptible and resistant to tetracycline, have provided quantitative data on the inhibitory concentrations (IC50) of omadacycline across different macromolecular synthesis pathways. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific process.

**Table 1: Effect of Omadacycline on Macromolecular Synthesis in *Staphylococcus aureus***

Compound Strain Tetracycline Resistance Mechanism MIC (μg/mL) IC50 Protein Synthesis (μg/mL) IC50 RNA Synthesis (μg/mL) IC50 DNA Synthesis (μg/mL) IC50 Peptidoglycan Synthesis (μg/mL)
Omadacycline RN450 None 0.125 0.2 >128 >128 45
RN4250 Efflux (tet(K)) 0.25 0.2 >128 >128 64
MRSA5 Ribosomal Protection (tet(M)) 0.125 0.1 >128 >128 23
Tetracycline RN450 None ≤0.06 0.4 >128 >128 128
RN4250 Efflux (tet(K)) 32 128 >128 >128 >128
MRSA5 Ribosomal Protection (tet(M)) >64 >128 >128 >128 >128
Ciprofloxacin (B1669076) ATCC 29213 None 0.25 2 2 0.05 4
Rifampin ATCC 29213 None ≤0.008 0.02 0.004 0.02 0.02

Data sourced from multiple studies. nih.govasm.org

The data clearly indicates that omadacycline's IC50 for protein synthesis is significantly lower than its IC50 for the synthesis of RNA, DNA, and peptidoglycan, underscoring its specificity. nih.gov In contrast, tetracycline's potency is markedly reduced in strains with resistance mechanisms, as shown by the dramatically higher IC50 values for protein synthesis in the tet(K) and tet(M) expressing strains. asm.org

Furthermore, in vitro studies using a cell-free protein synthesis system have demonstrated that omadacycline effectively inhibits protein synthesis regardless of the presence of the ribosomal protection protein Tet(O). dovepress.comasm.orgresearchgate.net This is a key distinction from tetracycline, whose activity is significantly antagonized by Tet(O). asm.orgresearchgate.net This sustained activity in the face of ribosomal protection mechanisms contributes to omadacycline's broad-spectrum efficacy. dovepress.comtandfonline.com

Biophysical experiments have confirmed that omadacycline binds to the 70S ribosome with an affinity comparable to that of minocycline, which is known to have a higher affinity than tetracycline. nih.govnih.govmdpi.com This strong binding to the primary tetracycline binding site on the 30S ribosomal subunit is crucial for its mechanism of action. nih.govsemanticscholar.orgdrugbank.compatsnap.comnih.govchemicalbook.commdpi.comnih.gov

Preclinical Antibacterial Spectrum and Activity of Omadacycline Mesylate

In Vitro Antimicrobial Activity.nih.govoup.comresearchgate.netnih.govoup.comresearchgate.net

Omadacycline (B609740), a semisynthetic derivative of minocycline (B592863) and the first in the aminomethylcycline class of antibiotics, demonstrates a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic pathogens. nih.govoup.comresearchgate.netasm.orgtandfonline.com Its mechanism of action, similar to other tetracyclines, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. asm.orgnih.gov A key advantage of omadacycline is its ability to overcome common tetracycline (B611298) resistance mechanisms, including ribosomal protection and active efflux. nih.govtandfonline.comnih.gov

Activity against Gram-Positive Bacteria.nih.govoup.comresearchgate.nettandfonline.com

Omadacycline exhibits potent in vitro activity against a variety of Gram-positive aerobes, including strains resistant to other classes of antibiotics. nih.govoup.comtandfonline.com

Omadacycline has demonstrated significant in vitro potency against Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) isolates. nih.govfrontiersin.orgnih.gov Surveillance studies have shown consistent activity over time. For instance, in a 2014 global surveillance program, the MIC₅₀ and MIC₉₀ values for all S. aureus isolates were both 0.12 µg/mL. nih.gov The MIC₉₀ for MRSA, including both hospital-acquired (HA-MRSA) and community-acquired (CA-MRSA) strains, was also 0.12 µg/mL. nih.gov This was an improvement from a 2010 survey where the MIC₉₀ for S. aureus, MRSA, and CA-MRSA was 0.25 µg/mL, and 0.5 µg/mL for HA-MRSA. nih.gov

A study of clinical S. aureus isolates from China showed that omadacycline had excellent in vitro activity against both MRSA and MSSA. frontiersin.org For MRSA, 99.21% of isolates had a minimum inhibitory concentration (MIC) of ≤0.5 mg/L. frontiersin.org Omadacycline's activity is largely unaffected by the presence of common tetracycline resistance genes like tet(K) and tet(M). nih.govfrontiersin.org

**Table 1: Omadacycline Activity against *Staphylococcus aureus***

Isolate Type Year MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source
S. aureus (All) 2014 0.12 0.12 nih.gov
S. aureus (All) 2010 0.25 nih.gov
MRSA 2014 0.12 nih.gov
MRSA 2010 0.25 nih.gov
HA-MRSA 2014 0.12 nih.gov
HA-MRSA 2010 0.5 nih.gov
CA-MRSA 2014 0.12 nih.gov
CA-MRSA 2010 0.25 nih.gov
MSSA 2014 0.12 0.12 nih.gov
MSSA 2010 0.12 0.25 nih.gov
MRSA (China) 0.12 0.25 nih.gov
MSSA (China) 0.12 0.12 nih.gov

Omadacycline is highly active against Streptococcus pneumoniae, including strains that are resistant to penicillin and other drugs. asm.orgtandfonline.com In a large surveillance study, omadacycline demonstrated potent activity with an MIC₅₀/₉₀ of 0.06/0.12 mg/liter against S. pneumoniae. asm.org This potency was maintained against penicillin-resistant isolates, which constituted 53.8% of the tested strains. asm.org Another study reported an MIC₉₀ of 0.12 µg/mL for penicillin- or macrolide-resistant S. pneumoniae. nih.govoup.com The highest observed MIC for omadacycline against S. pneumoniae was 0.25 mg/liter. asm.org

**Table 2: Omadacycline Activity against *Streptococcus pneumoniae***

Isolate Type MIC₅₀ (mg/L) MIC₉₀ (mg/L) Highest MIC (mg/L) Source
S. pneumoniae (All) 0.06 0.12 0.25 asm.org
Penicillin-Resistant S. pneumoniae 0.06 0.12 asm.org
Tetracycline-Resistant S. pneumoniae 0.06 0.12 asm.org

Omadacycline has demonstrated potent in vitro activity against enterococci, including vancomycin-resistant strains (VRE). asm.orgtandfonline.comnih.gov For Enterococcus spp., the highest MIC observed was 0.5 mg/liter. asm.org Specifically against VRE, omadacycline has shown an MIC₉₀ of 0.25 µg/ml. nih.gov Further studies have differentiated between species, reporting an MIC₉₀ of 0.25 µg/mL for vancomycin-resistant Enterococcus faecalis and 0.12 µg/mL for vancomycin-resistant Enterococcus faecium. nih.govoup.com In a study evaluating various tetracyclines against VRE, omadacycline was susceptible against 77.8% of E. faecium isolates but only 7.6% of E. faecalis isolates. oup.com Surveillance data from Taiwan reported MIC₅₀ values for enterococci between 0.03 and 0.12 mg/mL and MIC₉₀ values between 0.12 and 0.5 mg/mL. researchgate.net

Table 3: Omadacycline Activity against Vancomycin-Resistant Enterococci (VRE)

Isolate Type MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Highest MIC (mg/L) % Susceptible Source
Enterococcus spp. 0.5 asm.org
VRE (general) 0.25 nih.gov
Vancomycin-Resistant E. faecalis 0.25 nih.govoup.com
Vancomycin-Resistant E. faecium 0.12 nih.govoup.com
Vancomycin-Resistant E. faecium 77.8 oup.com
Vancomycin-Resistant E. faecalis 7.6 oup.com

Omadacycline exhibits strong in vitro activity against beta-hemolytic streptococci. asm.orgnih.gov In one study, the highest MIC observed against this group of bacteria was 1 mg/liter. asm.org Another study reported an MIC₉₀ of 0.5 µg/ml for Lancefield groups A and B beta-hemolytic streptococci. nih.govasm.org A surveillance study in China found MIC₅₀/₉₀ values of 0.06/0.12 mg/L for β-haemolytic streptococci. nih.gov

Table 4: Omadacycline Activity against Beta-Hemolytic Streptococci

Isolate Group MIC₅₀ (mg/L) MIC₉₀ (mg/L or µg/mL) Highest MIC (mg/L) Source
Beta-hemolytic streptococci 1 asm.org
Lancefield groups A and B 0.5 µg/mL nih.govasm.org
β-haemolytic streptococci (China) 0.06 0.12 mg/L nih.gov

Omadacycline has shown potent in vitro activity against Clostridioides difficile. asm.orgresearchgate.netoup.com A study of 250 clinical C. difficile isolates found a very narrow MIC range of 0.016 to 0.13 µg/ml, with both the MIC₅₀ and MIC₉₀ being 0.031 µg/ml. asm.orgresearchgate.net This activity was consistent across different ribotypes, disease severities, and vancomycin (B549263) susceptibility profiles. asm.orgresearchgate.net Another study involving 200 contemporary C. difficile isolates reported a geometric mean MIC of 0.07 mg/L, with an MIC₅₀ of 0.0625 mg/L and an MIC₉₀ of 0.125 mg/L. oup.com These findings suggest a high level of activity and a potential role for omadacycline in managing infections where C. difficile is a concern. oup.comcontagionlive.comhcplive.com

**Table 5: Omadacycline Activity against *Clostridioides difficile***

Study Isolate Count MIC Range (µg/mL) MIC₅₀ (µg/mL or mg/L) MIC₉₀ (µg/mL or mg/L) Geometric Mean MIC (mg/L) Source
250 0.016 - 0.13 0.031 µg/mL 0.031 µg/mL asm.orgresearchgate.net
200 0.0625 mg/L 0.125 mg/L 0.07 oup.com
Beta-Hemolytic Streptococci

Activity against Gram-Negative Bacteria

Omadacycline demonstrates in vitro activity against a range of Gram-negative bacteria. nih.govfirstwordpharma.com Surveillance studies across the United States, Europe, and China have confirmed its potency against clinically relevant Gram-negative pathogens. asm.orgasm.orgjmilabs.com While it is highly active against many species, omadacycline shows no significant activity against Proteus spp., Providencia spp., Morganella spp., or Pseudomonas spp. nih.govtandfonline.com

Omadacycline has demonstrated notable in vitro activity against species of the Enterobacteriaceae family. oup.com In a large surveillance program from 2016 involving isolates from the United States and Europe, omadacycline inhibited 87.5% of all Enterobacterales tested at a concentration of ≤4 mg/L. nih.gov

Its activity is particularly pronounced against Escherichia coli. Global surveillance studies from 2014 and 2016 reported MIC₅₀/₉₀ values for E. coli at 1/2 mg/L and 0.5/2 mg/L, respectively. asm.orgasm.orgresearchgate.net Omadacycline retains its activity against E. coli strains that produce extended-spectrum β-lactamases (ESBLs). asm.orgasm.org For ESBL-producing E. coli, the MIC₉₀ was reported to be 4 mg/L. chinets.com In a study of urinary isolates, 74.5% of ESBL-producing E. coli were susceptible to omadacycline. nih.gov Furthermore, in a mouse model of urinary tract infection, omadacycline was more effective than ciprofloxacin (B1669076) against a ciprofloxacin-resistant E. coli strain. asm.org

Omadacycline is also active against other Enterobacteriaceae. A surveillance study of Chinese isolates showed MIC₅₀/₉₀ values of 1/4 mg/L for Klebsiella oxytoca and 2/4 mg/L for Enterobacter cloacae. asm.org Similarly, U.S. and European data showed MIC₅₀/₉₀ values of 1/2 mg/L for K. oxytoca and 1/4 mg/L for Citrobacter spp. nih.gov Against Klebsiella pneumoniae, the MIC₉₀ is generally higher, reported at 8 mg/L. oup.comsemanticscholar.org However, omadacycline's activity against ESBL-positive and ESBL-negative K. pneumoniae is similar. oup.comsemanticscholar.org

Table 1: In Vitro Activity of Omadacycline against Select Enterobacteriaceae

Organism Number of Isolates Source (Region) MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Escherichia coli - Global (2014) 1 2
Escherichia coli 8,749 US & Europe (2016) 0.5 2
Escherichia coli - China, HK, Taiwan 1 2
Klebsiella pneumoniae 4,220 US & Europe (2016) 2 8
Klebsiella oxytoca 939 US & Europe (2016) 1 2
Enterobacter cloacae 1,666 US & Europe (2016) 1 4
Citrobacter spp. 837 US & Europe (2016) 1 4

Data sourced from multiple surveillance studies. oup.comasm.orgnih.govresearchgate.net

Omadacycline demonstrates potent activity against Haemophilus influenzae, a common respiratory pathogen. oup.comjmilabs.com This activity is consistent across isolates regardless of β-lactamase production, a common resistance mechanism in this species. asm.orgasm.orgchinets.com In time-kill studies, omadacycline was shown to be rapidly bactericidal against H. influenzae. ihma.com

Multiple large-scale surveillance programs have confirmed its efficacy. A study of isolates from the United States and Europe reported MIC₅₀/₉₀ values of 0.5/1 mg/L. nih.gov Another global study from 2016 reported identical MIC₅₀/₉₀ values of 1/1 mg/L for both β-lactamase-negative and -positive strains. asm.org Research on isolates from China, Hong Kong, and Taiwan also found MIC₅₀/₉₀ values of 0.5/1 mg/L. asm.org

**Table 2: In Vitro Activity of Omadacycline against *Haemophilus influenzae***

Number of Isolates Source (Region) β-Lactamase Status MIC₅₀ (mg/L) MIC₉₀ (mg/L)
1,886 US & Europe (2016) Not specified 0.5 1
- Global (2016) Negative 1 1
- Global (2016) Positive 1 1
- China, HK, Taiwan Not specified 0.5 1

Data sourced from multiple surveillance studies. asm.orgasm.orgnih.gov

Omadacycline is highly active against Moraxella catarrhalis. oup.comnih.gov Studies have consistently shown low minimum inhibitory concentrations required to inhibit its growth. asm.orgasm.org Minimal bactericidal concentration (MBC) data and time-kill studies have indicated that omadacycline exerts bactericidal activity against M. catarrhalis. ihma.com

A surveillance study of isolates from the United States and Europe found MIC₅₀/₉₀ values of ≤0.12/0.25 mg/L. nih.gov Another study from 2016 reported MIC₅₀/₉₀ values of 0.25/0.25 mg/L. asm.org Similarly, a study focusing on Chinese isolates reported MIC₅₀/₉₀ values of ≤0.12/0.25 mg/L. asm.org

**Table 3: In Vitro Activity of Omadacycline against *Moraxella catarrhalis***

Number of Isolates Source (Region) MIC₅₀ (mg/L) MIC₉₀ (mg/L)
984 US & Europe ≤0.12 0.25
102 India - 0.12
- China, HK, Taiwan ≤0.12 0.25
- Global (2016) 0.25 0.25

Data sourced from multiple surveillance studies. asm.orgasm.orgnih.govnih.gov

Omadacycline has demonstrated in vitro activity against Acinetobacter baumannii, including carbapenem-resistant (CRAB) and extensively drug-resistant (XDR) strains. mdpi.commdpi.com One study noted that omadacycline was more active than doxycycline (B596269) and minocycline against A. baumannii, with MICs of ≤4 μg/mL for 90% of the strains tested. mdpi.com

In a study of 41 carbapenem-nonsusceptible A. baumannii (CNSAb) isolates, omadacycline had an MIC₅₀/₉₀ of 4/8 mg/L, and its activity was not affected by minocycline non-susceptibility. asm.org In that study, 68.3% of all CNSAb isolates and 74.2% of minocycline-nonsusceptible isolates were inhibited at an omadacycline concentration of ≤4 mg/L. asm.org However, the activity of omadacycline monotherapy against XDR A. baumannii can be limited, and some strains may show intermediate or full resistance. researchgate.netresearchgate.net

Combination testing has shown promise. In time-kill analyses, omadacycline combined with sulbactam (B1307) was synergistic against 80% of CNSAb isolates tested. asm.org Synergy has also been observed in combination with amikacin (B45834) or polymyxin (B74138) B against a smaller subset of isolates. asm.org

Table 4: In Vitro Activity of Omadacycline against Carbapenem-Nonsusceptible A. baumannii (CNSAb)

Number of Isolates Minocycline Susceptibility MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Inhibited at ≤4 mg/L
41 All CNSAb 4 8 68.3%
31 Minocycline-Nonsusceptible CNSAb 4 8 74.2%

Data sourced from a 2022 study on CNSAb isolates. asm.org

Moraxella catarrhalis

Activity against Atypical Pathogens

Omadacycline displays potent in vitro activity against a variety of atypical bacteria, which are common causes of community-acquired pneumonia. oup.comfirstwordpharma.comsemanticscholar.orgnih.gov This spectrum includes pathogens such as Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. semanticscholar.orgnuzyra.com For M. pneumoniae and C. pneumoniae, the MIC₉₀ has been reported to be 0.25 μg/mL. semanticscholar.org

Omadacycline demonstrates potent in vitro activity against Legionella pneumophila, the primary causative agent of Legionnaires' disease. firstwordpharma.comasm.orgfrontiersin.org Multiple studies have confirmed its efficacy, with reported MIC₉₀ values of 0.25 μg/mL for this pathogen. semanticscholar.org

A detailed study investigating omadacycline's activity against 100 clinical isolates of L. pneumophila (serogroups 1 to 6) found it to be highly potent. asm.org Based on MIC₉₀ values, omadacycline was fourfold more potent than doxycycline and erythromycin, and twofold more potent than azithromycin (B1666446) by weight. asm.org Against L. pneumophila serogroup 1, the most common serotype, the omadacycline MIC₉₀ was 0.25 mg/L, which was lower than that of doxycycline (1 mg/L) and azithromycin (0.5 mg/L). frontiersin.org Research has also shown that omadacycline effectively penetrates cells and kills intracellular L. pneumophila, a crucial characteristic for treating this facultative intracellular pathogen. asm.orgfrontiersin.orgnih.gov

Table 5: In Vitro Activity of Omadacycline and Comparators against Legionella pneumophila Serogroup 1

Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Omadacycline 0.12 0.25
Doxycycline 0.5 1
Azithromycin 0.25 0.5
Erythromycin 0.25 0.5
Levofloxacin 0.016 0.03
Moxifloxacin (B1663623) 0.016 0.016

Data sourced from studies on clinical isolates of L. pneumophila. asm.orgfrontiersin.org

Mycoplasma spp. and Ureaplasma spp.

Omadacycline has demonstrated potent in vitro activity against various human mycoplasmas and ureaplasmas. nih.govasm.org In studies, all tested isolates of Mycoplasma and Ureaplasma species had omadacycline minimum inhibitory concentrations (MICs) of less than 2 μg/mL. nih.govasm.org For Mycoplasma hominis, omadacycline exhibited the lowest MIC90 (0.063 μg/mL) when compared to other antibiotics like clindamycin (B1669177) and moxifloxacin. nih.govnih.gov Specifically, the MIC50 and MIC90 values for M. hominis were 0.032 µg/mL and 0.063 µg/mL, respectively. nih.govmdpi.com

Against Mycoplasma pneumoniae, omadacycline's MIC90 was 0.25 μg/mL. nih.govasm.orgnih.gov This was noted to be one two-fold dilution greater than moxifloxacin but lower than tetracycline and doxycycline. nih.gov Importantly, omadacycline maintained its activity against macrolide-resistant strains of M. pneumoniae, showing low MIC values (0.125 µg/mL) for isolates that were highly resistant to azithromycin. nih.govmdpi.com

Omadacycline was somewhat less active against Ureaplasma spp., with an MIC90 of 2 μg/mL. nih.govasm.orgmdpi.com However, a key finding is that omadacycline's activity was not compromised by resistance mechanisms affecting other antibiotic classes. Its efficacy remained consistent against strains with macrolide, tetracycline (containing the tet(M) gene), and fluoroquinolone resistance. nih.govasm.orgmdpi.com For instance, in M. hominis isolates with the tet(M) gene, which confers tetracycline resistance, omadacycline MICs remained low (0.032 to 0.125 µg/mL) while tetracycline MICs were significantly elevated (8 to 32 µg/mL). nih.gov

Table 1: In Vitro Activity of Omadacycline against Mycoplasma and Ureaplasma Species

Organism Omadacycline MIC50 (µg/mL) Omadacycline MIC90 (µg/mL) Omadacycline MIC Range (µg/mL)
Mycoplasma hominis 0.032 nih.govmdpi.com 0.063 nih.govmdpi.com N/A
Mycoplasma pneumoniae N/A 0.25 nih.govnih.gov N/A
Ureaplasma spp. 1.0 mdpi.com 2.0 nih.govmdpi.com 0.25 - 2.0 mdpi.com

Data sourced from multiple preclinical studies. nih.govnih.govmdpi.com

Chlamydia pneumoniae

Omadacycline has shown effective in vitro activity against Chlamydia pneumoniae. nih.govnih.gov The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) was determined to be 0.25 μg/mL, with a MIC range of 0.03 to 0.5 μg/mL. nih.govnih.gov In comparative studies, its activity was on par with other antibiotics commonly used for C. pneumoniae infections, such as doxycycline, azithromycin, moxifloxacin, and levofloxacin. nih.govdovepress.com The MIC50 for omadacycline was reported to be 0.06 µg/mL, equivalent to that of azithromycin. nih.gov Furthermore, the minimum bactericidal concentration (MBC) for 90% of isolates (MBC90) was 0.5 µg/mL. dovepress.com This potent in vitro activity suggests that omadacycline could be effective for treating infections caused by C. pneumoniae. nih.govdovepress.com

Activity against Anaerobic Bacteria

Omadacycline demonstrates a broad spectrum of in vitro activity against a variety of anaerobic bacteria, including both Gram-negative and Gram-positive species. nih.govoup.comasm.orgnih.gov Its performance is often comparable to tigecycline (B611373) against many clinically relevant anaerobes. asm.org

Table 2: In Vitro Activity of Omadacycline against Bacteroides Species

Organism Omadacycline MIC50 (µg/mL) Omadacycline MIC90 (µg/mL) Omadacycline MIC Range (µg/mL)
Bacteroides fragilis 0.25 - 0.5 dovepress.comasm.org 4 dovepress.comasm.org 0.25 - 16 mdpi.comdovepress.com
Bacteroides thetaiotaomicron 1 dovepress.comasm.org 4 dovepress.comasm.org 0.12 - 16 mdpi.comdovepress.com
Bacteroides vulgatus 0.12 dovepress.comasm.org 1 dovepress.comasm.org 0.06 - 2 mdpi.comdovepress.com
Bacteroides ovatus 0.5 dovepress.comasm.org 8 dovepress.comasm.org 0.06 - >16 mdpi.comdovepress.com

Data compiled from preclinical surveillance studies. mdpi.comdovepress.comasm.org

Bacteriostatic versus Bactericidal Activity in Preclinical Models

The activity of omadacycline, like other tetracyclines, is generally considered bacteriostatic, meaning it inhibits bacterial growth reversibly by disrupting protein synthesis. mdpi.comeuropa.eu However, its specific action can vary depending on the pathogen. europa.euasm.org

Preclinical data from minimal bactericidal concentration (MBC) and time-kill studies indicate that omadacycline is primarily bacteriostatic against Enterococcus faecalis, Enterococcus faecium, Staphylococcus aureus, and Escherichia coli. europa.euasm.org In contrast, it has been shown to exhibit slow bactericidal activity against Moraxella catarrhalis and rapid bactericidal activity against Haemophilus influenzae and Streptococcus pneumoniae. europa.euasm.org Against Clostridioides difficile, time-kill curve analyses demonstrated bactericidal activity that was similar to or more potent than comparator antibiotics. asm.org Similarly, in a murine pneumonia model, omadacycline showed potent bactericidal activity against several strains of S. pneumoniae. asm.org For Mycoplasma and Ureaplasma species, omadacycline is considered bacteriostatic. asm.org

Activity in Bacterial Biofilms

Omadacycline has demonstrated activity against bacteria within biofilms, although higher concentrations are often required compared to planktonic (free-floating) bacteria. nih.govasm.org In vitro studies on staphylococcal biofilms, including those of Staphylococcus aureus and Staphylococcus epidermidis, showed that omadacycline monotherapy was primarily bacteriostatic. asm.orgresearchgate.net The MICs for omadacycline were observed to increase when tested in the presence of a biofilm. asm.orgresearchgate.net

Further studies investigating Escherichia coli biofilms indicated that omadacycline exhibited dose-dependent activity against established biofilms and could reduce the bacterial burden at concentrations near the MIC. asm.org At sub-MIC concentrations, it was observed that E. coli biofilms did not proliferate. asm.org The combination of omadacycline with rifampin has shown synergistic and bactericidal activity against staphylococcal biofilms in vitro, preventing the emergence of rifampin resistance. asm.orgresearchgate.net

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after the antibiotic has been removed. Omadacycline has demonstrated a modest PAE that varies by pathogen. nih.govoup.com

In vitro studies have reported PAE values for omadacycline ranging from 1.4 hours for Escherichia coli to 3.3 hours for Streptococcus pneumoniae. oup.com For Staphylococcus aureus, the PAE was 2.6 hours for methicillin-sensitive isolates and 2.2 hours for methicillin-resistant isolates. oup.com The PAE for enterococci was slightly shorter for omadacycline (2.0–2.1 hours) compared to tigecycline (3.8–4.4 hours). nih.govoup.com In vivo studies in murine models have also observed a PAE for S. aureus and S. pneumoniae. mdpi.com

In Vivo Efficacy in Animal Infection Models

The in vitro activity of omadacycline has been substantiated through various in vivo animal models of infection. nih.gov These studies are crucial for understanding the potential therapeutic application of an antibiotic. The efficacy of omadacycline has been demonstrated in several key models, including systemic infections and pneumonia, against a range of clinically significant bacterial pathogens. nih.govnih.gov

Systemic Infection Models (e.g., mice)

Omadacycline has shown potent efficacy in murine systemic infection models, which are standard screening tools for evaluating the potential of new antibiotics. nih.gov In a murine intraperitoneal infection model, a single intravenous dose of omadacycline was effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The efficacy was measured by determining the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death. nih.gov

The results demonstrated that omadacycline is potent against tetracycline-sensitive and tetracycline-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, as well as against Escherichia coli. nih.govresearchgate.net The ED50 values for omadacycline were often comparable to or better than those of comparator antibiotics like tigecycline. nih.govoup.com For instance, against a highly virulent, tetracycline-sensitive S. pneumoniae strain (PBS1339), the ED50 of omadacycline was 3.34 mg/kg, similar to tigecycline's ED50 of 4.13 mg/kg. nih.gov

The table below summarizes the in vivo efficacy of omadacycline in a mouse systemic infection model. nih.govoup.com

Bacterial StrainResistance ProfileOmadacycline ED50 (mg/kg)Tigecycline ED50 (mg/kg)
S. pneumoniae PBS1339Tetracycline-Sensitive3.344.13
S. pneumoniae 700905Penicillin-Resistant0.451.72
S. aureus 29213Methicillin-Susceptible1.740.73
S. aureus USA300Methicillin-Resistant (MRSA)0.900.58
S. aureus MRSA5Tetracycline-Resistant, MRSA0.301.74
E. coli PBS1478-2.021.75

Data sourced from Macone et al. nih.govoup.com

Neutropenic Mouse Pneumonia Models

The neutropenic murine pneumonia model is a critical tool for assessing the pharmacodynamic activity of antibiotics intended for treating community-acquired bacterial pneumonia (CABP). nih.govnih.gov Omadacycline has been extensively studied in this model against key respiratory pathogens. nih.govasm.org In these studies, omadacycline demonstrated potent, dose-dependent bactericidal activity. nih.govnih.gov

The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlated well with omadacycline's efficacy in this model was the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). oup.comnih.gov Studies showed that omadacycline penetrates well into the epithelial lining fluid (ELF) of the lungs, with penetration ranging from 72% to 102%. nih.govresearchgate.netdovepress.com This favorable lung penetration contributes to its efficacy in pneumonia models. nih.gov

Against various strains of S. pneumoniae, omadacycline demonstrated net cidal activity, achieving a reduction of ≥3-log10 CFU in three out of four strains tested in one study. nih.gov Similarly, in a pneumonia model with ten strains of S. aureus (including MRSA), omadacycline showed a potent in vivo effect, with even the lowest doses resulting in net killing activity against most strains. asm.orgnih.govresearchgate.net

The presence of neutrophils was found to enhance the in vivo efficacy of omadacycline against S. pneumoniae by more than six-fold. dovepress.com

Activity against Specific Bacterial Strains in Animal Models (e.g., S. pneumoniae, E. coli, S. aureus)

The in vivo efficacy of omadacycline has been confirmed against specific, clinically relevant bacterial strains in various animal models, translating its in vitro activity into potent in vivo effects. nih.gov

Streptococcus pneumoniae

In systemic infection models, omadacycline was highly effective against both penicillin-susceptible and penicillin-resistant S. pneumoniae strains, with ED50 values ranging from 0.45 mg/kg to 3.39 mg/kg. nih.govdovepress.com In neutropenic murine pneumonia models, omadacycline showed potent bactericidal activity against multiple strains, including those resistant to other antibiotics like beta-lactams and macrolides. nih.govnih.gov The drug achieved a 1-log10 kill at 24-hour plasma AUC/MIC values of 6.1 to 180 and a 2-log10 kill at values of 19 to 56. nih.gov

Escherichia coli

In a murine systemic intraperitoneal challenge, omadacycline demonstrated efficacy against E. coli with an ED50 of 2.02 mg/kg. nih.govdovepress.com Further studies using a mouse urinary tract infection (UTI) model showed omadacycline was more effective than ciprofloxacin against a ciprofloxacin-resistant (CIP-R) E. coli strain and comparable to gentamicin. asm.org Against a tetracycline-resistant (TET-R), CIP-R E. coli strain, omadacycline was again more effective than ciprofloxacin. asm.org

Staphylococcus aureus

Omadacycline has shown significant in vivo activity against S. aureus, including methicillin-resistant (MRSA) and tetracycline-resistant strains. nih.gov In systemic infection models, the ED50 values ranged from 0.30 mg/kg to 1.74 mg/kg across various MSSA and MRSA strains. nih.govdovepress.com In the neutropenic murine thigh infection model, the median 24-hour AUC/MIC values for achieving net stasis and a 1-log kill against 10 MSSA/MRSA strains were 21.9 and 57.7, respectively. nih.gov In the neutropenic mouse pneumonia model, omadacycline also demonstrated potent effects against MSSA and MRSA, achieving a 1-log kill at a median 24-hour ELF AUC/MIC of approximately 4. asm.orgresearchgate.net

The table below summarizes the efficacy of omadacycline against specific pathogens in different animal models. oup.com

Animal ModelPathogenStrain(s)Key Efficacy Finding
Mouse Systemic InfectionS. pneumoniaePBS1339, 700905ED50: 0.45 - 3.34 mg/kg
Mouse Systemic InfectionS. aureus29213, USA300, MRSA5ED50: 0.30 - 1.74 mg/kg
Mouse Systemic InfectionE. coliPBS1478ED50: 2.02 mg/kg
Neutropenic Mouse PneumoniaS. pneumoniaeATCC 10813, ATCC 49619, etc.2-log10 kill achieved at plasma AUC/MIC of 19-56
Neutropenic Mouse PneumoniaS. aureusMSSA & MRSA strainsReduction of 4-5 log10 CFU/thigh vs. controls
Mouse Urinary Tract InfectionE. coliC189P4ED50: 4.3 mg/kg

Data sourced from multiple studies as compiled by Gallagher, J.C. oup.com

Bacterial Resistance Mechanisms to Tetracyclines and Omadacycline Mesylate S Evasion Strategies

Common Tetracycline (B611298) Resistance Mechanisms

Bacteria have developed several ways to resist the effects of tetracycline antibiotics. The most common of these are efflux pumps and ribosomal protection proteins. pnas.orgwikipedia.org Other less frequent methods include the enzymatic degradation of the drug and mutations at the ribosomal RNA (rRNA) binding site. dovepress.comnih.gov

Efflux Pumps (e.g., Tet(A), Tet(B), Tet(K), Tet(L) genes)

Efflux pumps are proteins in the bacterial cell membrane that actively transport tetracycline out of the cell, preventing it from reaching its target—the ribosome. researchgate.netirapa.orgmicrobeonline.com This mechanism reduces the intracellular concentration of the antibiotic, rendering it ineffective. microbeonline.com Several genes are responsible for encoding these pumps, with some of the most well-known being tet(A), tet(B), tet(K), and tet(L). dovepress.comnih.govoup.com The expression of these genes allows bacteria to survive in the presence of tetracyclines. nih.gov

Ribosomal Protection Proteins (e.g., Tet(M), Tet(O), Tet(S) genes)

Ribosomal protection proteins (RPPs) shield the bacterial ribosome from the action of tetracyclines. researchgate.netirapa.org These proteins, encoded by genes such as tet(M), tet(O), and tet(S), bind to the ribosome. dovepress.comnih.govoup.com This binding can cause the release of tetracycline from its binding site or prevent the antibiotic from binding in the first place, allowing protein synthesis to continue. pnas.orgkoreamed.orgresearchgate.net Tet(M) and Tet(O) are among the most prevalent and well-studied RPPs. pnas.org

Other Mechanisms: Drug Degradation and rRNA Binding Site Mutations

Less common mechanisms of tetracycline resistance include enzymatic inactivation and target site mutations. dovepress.comnih.gov Certain enzymes can chemically modify and inactivate tetracycline molecules. microbeonline.com Additionally, mutations in the 16S rRNA, a component of the 30S ribosomal subunit where tetracyclines bind, can reduce the binding affinity of the antibiotic, leading to resistance. nih.gov

Omadacycline (B609740) (mesylate)'s Capacity to Overcome Resistance

Omadacycline has been specifically designed to overcome the primary mechanisms of tetracycline resistance. contagionlive.comnumberanalytics.comahdbonline.comsemanticscholar.org It demonstrates potent activity against bacterial strains that are resistant to older tetracyclines due to both efflux pumps and ribosomal protection. wikipedia.orgnih.govasm.org

Structural Features Enabling Resistance Evasion

The chemical structure of omadacycline includes key modifications that are central to its ability to evade resistance mechanisms. nih.govnih.govresearchgate.net It is a semisynthetic derivative of minocycline (B592863) with an aminomethyl group at the C9 position of the tetracyclic core. koreamed.orgcontagionlive.com This modification, along with a change at the C7 position, allows omadacycline to maintain its activity against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins. nih.govoup.comtandfonline.com The C9 modification is particularly important for overcoming ribosomal protection, while the C7 modification helps to circumvent efflux-mediated resistance. nih.govoup.com These structural changes are believed to allow for unique interactions with the bacterial ribosome, contributing to its ability to resist protection by proteins like Tet(M). researchgate.netasm.org

Protein Synthesis Inhibition in Presence of Ribosomal Protection Proteins (e.g., Tet(O))

A key feature of omadacycline is its ability to inhibit protein synthesis even in the presence of ribosomal protection proteins. nih.govkoreamed.orgasm.org For instance, the Tet(O) protein works by promoting the release of tetracycline from the ribosome. dovepress.com However, studies have shown that omadacycline effectively inhibits protein synthesis in both the presence and absence of Tet(O). nih.govasm.orgtoku-e.com This suggests that omadacycline either binds to the ribosome with a higher affinity or binds in a way that is not affected by the protective action of Tet(O). dovepress.comresearchgate.net This capability allows omadacycline to remain effective against bacterial strains that have acquired this common form of tetracycline resistance. pnas.orgtandfonline.com

Table 1: Activity of Omadacycline against Tetracycline-Resistant S. aureus Strains

Resistance Mechanism Gene(s) Omadacycline MIC (µg/mL) Doxycycline (B596269) MIC (µg/mL)
Ribosomal Protection tet(M) 0.25-0.5 8-16
Efflux Pump tet(K) 0.25-0.5 8-16
Ribosomal Protection & Efflux Pump tet(M) & tet(L) 0.25-0.5 8-16

Data sourced from a 2018 study on clinical isolates. ahdbonline.com

Table 2: Activity of Omadacycline against Tetracycline-Resistant Gram-Negative Strains

Organism Resistance Gene(s) Omadacycline MIC (µg/mL)
Escherichia coli tet(A) and/or tet(B) 0.5-2
Enterobacter cloacae tet(D) 2
Klebsiella pneumoniae tet(A) 2-16

Data sourced from a 2018 study on clinical isolates. ahdbonline.com

Table 3: Comparative MICs for E. faecalis and E. faecium Strains with Ribosomal Protection

Organism & Resistance Gene Omadacycline MIC (µg/mL) Tetracycline MIC (µg/mL) Doxycycline MIC (µg/mL)
E. faecalis (tet(M)) 0.125-0.5 32-64 2-8
E. faecium (tet(O)) 0.12 32 4

Data sourced from a 2019 study. mdpi.com

Table 4: Comparative MICs for Strains with Efflux-Mediated Resistance

Organism & Resistance Gene Omadacycline MIC (µg/mL) Tetracycline MIC (µg/mL) Doxycycline MIC (µg/mL)
S. aureus (tet(K)) 0.12 32 4
E. faecalis (tet(L)) 0.25 >64 8-16

Data sourced from a 2019 study. mdpi.com

Activity against Efflux Gene-Harboring Strains

Omadacycline has been specifically engineered to circumvent common tetracycline resistance mechanisms, including efflux pumps. unmc.educontagionlive.com Its structural modifications, particularly at the C-7 and C-9 positions of the tetracycline D-ring, allow it to be a poor substrate for these pumps, which actively expel older tetracyclines from the bacterial cell. oup.com This enables omadacycline to maintain activity against bacterial strains that express tetracycline-specific efflux genes. oup.commdpi.com

Research has demonstrated omadacycline's effectiveness against Gram-positive pathogens that harbor efflux resistance genes such as tet(K) and tet(L). oup.commdpi.comasm.org For instance, in strains of S. aureus, Enterococcus faecalis, Enterococcus faecium, and β-hemolytic streptococci expressing these genes, omadacycline consistently shows potent activity. mdpi.comasm.org In a comparative study, omadacycline and tigecycline (B611373) remained active against E. faecalis and S. pneumoniae carrying tet(L) and/or tet(M), with MIC90 values ranging from 0.06 to 0.25 µg/mL, whereas other tetracyclines were inactive. researchgate.net Similarly, against S. pyogenes and S. agalactiae strains with increased efflux, omadacycline inhibited growth with MICs in the range of ≤0.06–0.25 µg/mL. mdpi.com

Omadacycline also retains activity against Gram-negative bacteria expressing efflux pumps. mdpi.com Studies on Escherichia coli strains carrying the tet(A) efflux gene showed that omadacycline could inhibit their growth at a concentration of 2 µg/mL. mdpi.com This is in stark contrast to tetracycline, which had a MIC of 64 to >64 µg/mL, and doxycycline, with a MIC of 16 µg/mL, against the same strains. mdpi.com While the presence of tetracycline resistance genes in Enterobacteriaceae can lead to slightly higher omadacycline MICs compared to strains without these genes, the activity is often maintained. asm.org For example, against tetracycline-resistant E. coli, the omadacycline MIC90 was 4 mg/L, compared to 2 mg/L for all E. coli isolates. asm.org

Table 1: In Vitro Activity of Omadacycline against Bacteria with Characterized Efflux Resistance Genes
OrganismResistance Gene(s)Omadacycline MIC Range (µg/mL)Tetracycline MIC Range (µg/mL)Doxycycline MIC Range (µg/mL)
S. aureustet(K)0.12–0.5>324–16
S. pyogenestet(K)≤0.06–0.2516–>322–16
E. faecalistet(L)0.12–0.25>3216–32
E. colitet(A)264–>6416

Studies on Induced Resistance and Associated Genetic Alterations

Studies involving serial passage of bacteria in the presence of sub-inhibitory concentrations of omadacycline have been conducted to investigate the potential for induced resistance. These experiments have successfully selected for resistant isolates and identified the genetic alterations responsible for the reduced susceptibility.

In Moraxella catarrhalis, isolates with resistance to omadacycline were induced under in vitro selection pressure over 160 days. cabidigitallibrary.organnlabmed.org Similarly, omadacycline-resistant isolates of Enterococcus faecalis were generated by serially subculturing them in media with gradually increasing concentrations of the antibiotic. asm.org In S. aureus, induced resistance was also achieved through serial passaging. nih.gov These studies show that while omadacycline is stable against existing resistance mechanisms, new resistance can be induced under continuous drug pressure.

Mutations in 16S rRNA Genes

A primary mechanism for induced resistance to omadacycline involves mutations in the 16S rRNA genes, which alter the drug's binding site on the 30S ribosomal subunit. nih.gov

In E. faecalis, strains with induced omadacycline resistance were found to have mutations in their 16S rRNA genes, including C1261T, A1461G, C1265T, and C1191T polymorphisms. asm.org The C1191T mutation in particular has been noted in strains with higher omadacycline MICs (≥ 8 mg/L) and may play a significant role in the development of resistance to both omadacycline and eravacycline (B3026998). frontiersin.org

In M. catarrhalis, omadacycline-induced resistant isolates developed novel mutations in the 16S rRNA genes, specifically C1036T and/or G460A. cabidigitallibrary.organnlabmed.orgnih.gov Researchers also observed that an increased copy number of the 16S rRNA genes containing these mutations was associated with higher levels of omadacycline resistance. cabidigitallibrary.organnlabmed.orgnih.gov

Studies using E. coli strains with engineered 16S rRNA mutations confirmed omadacycline's susceptibility to such alterations. Mutations that confer tetracycline resistance also led to increased MICs for omadacycline, indicating that it binds to the primary tetracycline-binding site on the ribosome. nih.govmdpi.com

Impact on Minimum Inhibitory Concentrations (MICs)

The development of resistance through genetic alterations has a direct and significant impact on the minimum inhibitory concentrations (MICs) of omadacycline.

In the M. catarrhalis induction study, the MICs for omadacycline against two isolates increased by 64-fold compared to the initial MICs after 160 days of exposure. cabidigitallibrary.organnlabmed.orgnih.gov This was a more pronounced increase than that observed for tigecycline or eravacycline under the same conditions, where MICs increased by a maximum of eight-fold. annlabmed.org

For E. faecalis, the subculturing of heteroresistant isolates in the presence of omadacycline resulted in resistant subpopulations with omadacycline MICs in the range of 2 to 4 mg/L, a notable increase from the parental isolates' MICs of ≤0.5 mg/L. asm.org

In E. coli, introducing specific mutations into the 16S rRNA gene led to a 4- to 8-fold increase in the MICs of omadacycline, tigecycline, and tetracycline when compared to the strain with the wild-type gene. mdpi.com

Table 2: Impact of Induced Resistance on Omadacycline MICs
OrganismConditionInitial MIC (µg/mL)Final MIC (µg/mL)Fold IncreaseAssociated Mutations
M. catarrhalis (MC1, MC3)160-day serial passage0.25166416S rRNA (C1036T, G460A) cabidigitallibrary.organnlabmed.org
E. faecalis (Heteroresistant)Serial passage≤0.52–4N/A16S rRNA (C1261T, etc.) asm.org
E. coli (TA527)Engineered 16S rRNA mutation0.54816S rRNA (G966U) mdpi.com

Comparative Resistance Profiles with Other Tetracyclines (e.g., Tigecycline, Eravacycline, Doxycycline, Minocycline)

Omadacycline's activity profile shows key differences when compared with other tetracyclines, both older agents and newer-generation compounds.

Generally, omadacycline is more potent than older tetracyclines like doxycycline and minocycline against a wide range of pathogens, especially those with acquired tetracycline resistance. mdpi.comdoi.orgnih.gov A study of 115 Enterobacteriaceae and S. aureus isolates with known tetracycline resistance determinants found that omadacycline was more active on a weight basis than doxycycline for nearly all isolates. doi.org

When compared to newer agents like tigecycline and eravacycline, the profile is more varied. Against S. aureus, several studies have concluded that eravacycline and tigecycline exhibit greater in vitro potency than omadacycline. frontiersin.orgnih.gov For 1,017 S. aureus isolates, the MIC90 of omadacycline was 1 µg/mL, compared to 0.25 µg/mL for both eravacycline and tigecycline. frontiersin.org Similarly, against 224 E. faecium isolates, the MIC90 for omadacycline was 0.5 mg/L, while it was 0.25 mg/L for tigecycline. nih.gov

However, against certain pathogens, omadacycline shows comparable or superior activity. For vancomycin-resistant E. faecium (VRE), omadacycline was susceptible against 77.8% of isolates, a much higher rate than doxycycline (25.9%) and minocycline (27.8%), though lower than tigecycline and eravacycline (both 96.3%). oup.com Against carbapenem-resistant Acinetobacter baumannii, omadacycline (MIC90: 8 mg/L) showed activity that was unaffected by minocycline resistance. nih.gov In another study on extensively drug-resistant A. baumannii, eravacycline appeared more effective, with all isolates having MICs < 4.0 μg/mL, whereas omadacycline MICs were higher for drug-resistant strains. nih.gov

Cross-resistance between the newer tetracyclines is a concern. frontiersin.org Studies have shown that omadacycline-induced resistant isolates in M. catarrhalis also demonstrated significantly reduced susceptibility to tigecycline and eravacycline. annlabmed.orgnih.gov In E. faecium, exposure to omadacycline can result in significant cross-resistance to tigecycline. nih.gov

Table 3: Comparative MIC50/MIC90 (µg/mL) of Tetracyclines against Various Pathogens
OrganismOmadacyclineTigecyclineEravacyclineDoxycyclineMinocyclineReference
S. aureus (n=1017)0.5/10.12/0.250.12/0.25N/AN/A frontiersin.org
E. faecium (n=224)0.25/0.50.125/0.25N/AN/AN/A nih.gov
M. catarrhalis (n=207)0.125/0.1250.125/0.1250.06/0.125N/AN/A annlabmed.org
CNSAb (n=41)4/8N/AN/AN/A8/32 nih.gov
E. coli (All)0.5/2N/AN/AN/AN/A asm.org
E. coli (Tetracycline-R)1/4N/AN/AN/AN/A asm.org

CNSAb: Carbapenem-nonsusceptible Acinetobacter baumannii

Preclinical Pharmacological Characteristics of Omadacycline Mesylate

In Vitro Metabolism and Disposition

In vitro studies using human liver microsomes and hepatocytes have demonstrated that omadacycline (B609740) is metabolically stable. tandfonline.comresearchgate.nettandfonline.comdovepress.com No metabolites were detected following incubations with these human liver preparations, indicating that the compound does not undergo significant biotransformation via the major metabolic pathways in the liver. tandfonline.comresearchgate.nettandfonline.com This metabolic stability is a distinguishing feature compared to structurally similar glycylcycline antibiotics like tigecycline (B611373), which undergoes biotransformation. tandfonline.comd-nb.info Omadacycline's structure lacks the amide bond susceptible to hydrolysis in tigecycline. tandfonline.com

The only notable related substance identified in analyses is the C4-epimer of omadacycline; however, this is a result of a well-known reversible epimerization process common to tetracyclines and is not a product of metabolic activity. tandfonline.comresearchgate.netd-nb.info In vivo studies confirm these findings, showing that omadacycline is primarily excreted unchanged, with 81.1% of a dose recovered in feces and 14.4% in urine. tandfonline.comnih.gov This confirms that metabolic clearance is not a key elimination pathway for omadacycline. tandfonline.com

Omadacycline exhibits a low potential for drug-drug interactions related to metabolizing enzymes. tandfonline.comwikipedia.org In vitro assessments showed that omadacycline does not cause relevant inhibition or induction of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. tandfonline.comeuropa.eu Furthermore, it does not show apparent time-dependent inhibition of key CYP isoforms. europa.eu

Regarding drug transporters, studies have identified omadacycline as a substrate for P-glycoprotein (P-gp). tandfonline.comtandfonline.com However, it was not found to be a substrate for other important transporters such as OATP1B1, OATP1B3, OAT1, OAT3, or OCT. tandfonline.comeuropa.eu The results from these in vitro studies suggest that drug-drug interactions arising from the inhibition or induction of major human drug transporters are unlikely at therapeutic concentrations of omadacycline. tandfonline.com

Metabolic Stability and Biotransformation

Protein Binding Studies

Omadacycline demonstrates low binding to human plasma proteins. d-nb.infonih.gov In vitro studies have established that approximately 21% of the drug is bound to plasma proteins. oup.com This low level of binding is not dependent on the concentration of the drug. d-nb.infonih.gov

SpeciesProtein Binding Percentage
Human~21% d-nb.infonih.govoup.com

Pharmacodynamic Properties in Preclinical Models

The pharmacodynamic (PD) parameter that best predicts the efficacy of omadacycline is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.govnih.govresearchgate.net This has been consistently demonstrated in various preclinical animal infection models. oup.comnih.gov

The relationship between drug exposure and antibacterial effect has been characterized in neutropenic murine infection models. In a mouse thigh infection model using various isolates of Staphylococcus aureus, the AUC/MIC ratio showed a strong correlation with efficacy (r² = 0.92), with a mean 24-hour static dose AUC/MIC value of 24. nih.gov Similarly, in a neutropenic murine pneumonia model with Streptococcus pneumoniae, the unbound plasma AUC/MIC ratio had the highest correlation with efficacy (r² = 0.74). oup.comnih.gov The mean plasma 24-hour AUC/MIC ratio required for a bacteriostatic effect in this model was between 16 and 20. nih.gov These preclinical findings are in agreement with the established pharmacodynamics of the tetracycline (B611298) class of antibiotics. nih.gov

Preclinical ModelPathogenKey Pharmacodynamic IndexMean Static Dose Target (24h Plasma AUC/MIC)
Neutropenic Murine Thigh Infection nih.govStaphylococcus aureusAUC/MIC24
Neutropenic Murine Pneumonia nih.govStreptococcus pneumoniaeAUC/MIC16-20

Advanced Research Methodologies and Analytical Approaches for Omadacycline Mesylate

In Vitro Functional Assays for Mechanism of Action Elucidation

The primary mechanism of action of omadacycline (B609740), like other tetracyclines, is the inhibition of bacterial protein synthesis. dovepress.comoup.com This is achieved through its binding to the 30S subunit of the bacterial ribosome. dovepress.comtandfonline.comnih.gov This interaction effectively blocks the acceptor site within the mRNA-ribosome complex, thereby preventing the incorporation of amino acids into the growing peptide chain. dovepress.com

Macromolecular Synthesis Inhibition Experiments

To confirm that protein synthesis inhibition is the primary mechanism of action for omadacycline, researchers utilize whole-cell macromolecular synthesis assays. asm.orgnih.gov These experiments measure the rate of incorporation of radiolabeled precursors into essential macromolecules such as protein, DNA, RNA, and the cell wall. asm.orgnih.gov

Studies have demonstrated that omadacycline preferentially inhibits protein synthesis with a greater potency than tetracycline (B611298). asm.orgnih.govresearchgate.net In these assays, omadacycline shows low 50% inhibitory concentrations (IC50) for protein synthesis, while having a minimal effect on the synthesis of DNA, RNA, and peptidoglycan. oup.comdrugbank.com This specificity confirms that its primary target is indeed the protein synthesis machinery. oup.comdrugbank.com

A key finding from these experiments is that omadacycline's inhibitory activity on protein synthesis is not compromised by the presence of common tetracycline resistance mechanisms, such as efflux pumps (encoded by tet(K)) and ribosomal protection proteins (encoded by tet(M)). tandfonline.comasm.org While tetracycline's IC50 values increase significantly in strains harboring these resistance mechanisms, omadacycline's values remain largely unaffected. nih.gov

Table 1: Effect of Omadacycline on Macromolecular Synthesis in S. aureus

CompoundStrainResistance MechanismMIC (µg/mL)IC50 Protein Synthesis (µg/mL)
OmadacyclineS. aureus RN450None0.125&lt;0.03
OmadacyclineS. aureus RN4250Efflux [tet(K)]0.250.06
OmadacyclineS. aureus MRSA5Ribosomal Protection [tet(M)]0.1250.05
TetracyclineS. aureus RN450None≤0.060.14
TetracyclineS. aureus RN4250Efflux [tet(K)]32&gt;10
TetracyclineS. aureus MRSA5Ribosomal Protection [tet(M)]&gt;64&gt;10

Data sourced from Draper et al. (2014). asm.orgnih.gov

Biophysical Studies with Purified Ribosomes

Biophysical studies utilizing purified bacterial ribosomes provide direct evidence of omadacycline's interaction with its target. These experiments have confirmed that omadacycline binds to the 70S ribosome at a site similar to that of tetracycline. asm.orgnih.govresearchgate.net

Competition assays, where radiolabeled tetracycline competes with unlabeled omadacycline for binding to purified ribosomes, have shown that omadacycline can effectively displace tetracycline. asm.orgnih.gov The 50% inhibitory concentration (IC50) values for omadacycline in these assays are comparable to those of minocycline (B592863), an antibiotic known to have a higher affinity for the ribosome than tetracycline. asm.orgnih.gov This suggests that omadacycline binds to the ribosome with high affinity. asm.orgnih.govmdpi.com

Furthermore, cell-free in vitro protein synthesis assays have demonstrated omadacycline's ability to inhibit protein synthesis even in the presence of the ribosomal protection protein Tet(O). tandfonline.comasm.org Tet(O) functions by interacting with the ribosome and promoting the release of bound tetracycline. asm.orgnih.gov The fact that omadacycline remains effective in the presence of Tet(O) highlights a key advantage over older tetracyclines and is a crucial aspect of its ability to overcome this common resistance mechanism. tandfonline.comasm.orgtoku-e.com

Standardized Susceptibility Testing Methodologies (e.g., CLSI)

Standardized antimicrobial susceptibility testing (AST) is crucial for guiding the clinical use of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for performing and interpreting these tests. nih.govthermofisher.com For omadacycline, susceptibility testing is typically performed using broth microdilution methods as recommended by CLSI. nih.govthermofisher.com

These methods are used to determine the minimum inhibitory concentration (MIC) of omadacycline against various bacterial isolates. The MIC is the lowest concentration of the antibiotic that prevents visible growth of a bacterium after overnight incubation. liofilchem.com The U.S. Food and Drug Administration (FDA) has established clinical breakpoints for omadacycline to interpret these MIC values, categorizing isolates as susceptible, intermediate, or resistant. fda.gov

Commercial susceptibility testing systems, such as the Sensititre™ dried MIC susceptibility system and VITEK 2, have been evaluated for their accuracy in determining omadacycline MICs compared to the reference CLSI broth microdilution method. thermofisher.comasm.org These studies have generally shown high levels of essential agreement, validating their use in clinical laboratories. thermofisher.com MIC Test Strips (MTS) are also available for determining omadacycline MICs and have shown good agreement with reference methods for certain bacteria. liofilchem.comnih.gov

Table 2: Omadacycline Activity against Select Pathogens (CLSI Methodology)

OrganismNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)% Susceptible
Staphylococcus aureus (including MRSA)70000.120.2598.3%
Streptococcus pneumoniae-0.060.0699.8%
Enterococcus faecalis (including VRE)-0.060.25100.0%
Haemophilus influenzae-0.51100.0%
Escherichia coli-0.5299.6% (inhibited at ≤4 mg/L)

Data from the SENTRY Antimicrobial Surveillance Program, 2019. nih.gov

In Vivo Animal Model Systems for Efficacy Evaluation

In vivo animal models are essential for evaluating the efficacy of new antibiotics in a physiological context. Omadacycline has been tested in various animal models of infection, including pneumonia, skin and skin structure infections, and systemic infections. oup.comsemanticscholar.orgnih.gov These studies have demonstrated the potent in vivo efficacy of omadacycline against a range of clinically relevant pathogens. nih.gov

In a mouse intraperitoneal infection model, a single intravenous dose of omadacycline was effective against Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus, including strains with tetracycline resistance determinants. dovepress.comnih.gov The 50% effective doses (ED50s) were low, indicating potent activity. dovepress.comnih.gov

The neutropenic mouse pneumonia model has also been used to evaluate omadacycline's pharmacodynamics against S. aureus and S. pneumoniae. asm.org In these studies, omadacycline demonstrated dose-dependent killing activity. asm.org Efficacy in these models has been correlated with the ratio of the area under the free drug plasma concentration-time curve to the MIC (fAUC/MIC). dovepress.com

Omadacycline has also shown efficacy in a mouse model of inhalation anthrax caused by ciprofloxacin-resistant Bacillus anthracis, significantly increasing survival compared to controls. asm.org

Table 3: Efficacy of Omadacycline in Mouse Infection Models

Animal ModelPathogenResistance ProfileED50 (mg/kg)
Intraperitoneal InfectionStreptococcus pneumoniaeSusceptible0.45 - 3.39
Intraperitoneal InfectionStaphylococcus aureusSusceptible1.74
Intraperitoneal InfectionStaphylococcus aureustet(M) and tet(K)0.30 - 0.90
Intraperitoneal InfectionEscherichia coliSusceptible2.02

Data sourced from Macone et al. oup.com and Healy et al. nih.gov

Bioanalytical Method Development and Validation for Research Purposes

The development and validation of robust bioanalytical methods are critical for accurately quantifying omadacycline concentrations in various biological matrices during preclinical and clinical research. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's distribution and metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of omadacycline in biological samples due to its high sensitivity, selectivity, and accuracy. researchgate.netscribd.comimpactfactor.org Several LC-MS/MS methods have been developed and validated for determining omadacycline concentrations in human plasma, serum, and even stool. researchgate.netscribd.comnih.gov

These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. researchgate.netresearchgate.net An internal standard, often a deuterated version of omadacycline, is added to the sample to ensure accuracy and precision during the analysis. impactfactor.org

The prepared sample is then injected into a liquid chromatography system, where omadacycline and the internal standard are separated from other components on a C18 column. researchgate.netscribd.com The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The instrument is set to monitor specific mass-to-charge (m/z) transitions for omadacycline and its internal standard, allowing for highly selective and sensitive quantification. researchgate.netscribd.com

Validated LC-MS/MS methods for omadacycline have demonstrated good linearity over a wide range of concentrations, with low limits of quantification, and have met the stringent requirements for accuracy, precision, and stability set by regulatory agencies like the FDA. researchgate.netresearchgate.net

Fluorescent Nanoprobe Development for Analysis

The development of sensitive and selective analytical methods is crucial for the determination of pharmaceutical compounds in various matrices. In the context of omadacycline, recent research has focused on the application of nanotechnology, specifically the development of fluorescent nanoprobes. One notable advancement is the creation of terbium- and nitrogen-doped carbon quantum dots (Tb,N@CQDs) as a fluorescent nanoprobe for omadacycline analysis.

These nanoprobes were synthesized using a rapid and environmentally friendly microwave-assisted method, utilizing plum juice as a carbon source and terbium nitrate. The resulting Tb,N@CQDs exhibit a high quantum yield of 35.44% and are water-soluble, cost-effective, and biocompatible. The analytical application of these nanoprobes is based on their fluorescence quenching upon interaction with omadacycline. The Tb,N@CQDs show a native fluorescence emission at 440 nm when excited at a wavelength of 360 nm. The presence of omadacycline leads to a reduction in this fluorescence intensity, a phenomenon that can be precisely measured for quantitative analysis.

The method has been optimized and validated according to FDA guidelines for bioanalytical purposes. It has demonstrated high sensitivity and selectivity for omadacycline determination in complex biological matrices such as human plasma and milk, as well as in pharmaceutical formulations. This fluorimetric method provides a linear response for omadacycline concentrations in the range of 40 to 60 parts per billion (ppb), with a limit of quantitation of 34.78 ppb. The development of these nanoprobes represents a significant step forward in the analytical chemistry of omadacycline, offering a straightforward and reliable tool for clinical and pharmaceutical quality control applications.

Table 1: Characteristics of Tb,N@CQDs Fluorescent Nanoprobe for Omadacycline Analysis

ParameterValueReference
Synthesis MethodMicrowave Synthesis
PrecursorsPlum juice, Terbium nitrate
Quantum Yield35.44%
Excitation Wavelength360 nm
Emission Wavelength440 nm
Linear Range40 - 60 ppb
Limit of Quantitation34.78 ppb

Purity and Stability Considerations for Research-Grade Omadacycline (mesylate) Compounds

The reliability and reproducibility of research findings are fundamentally dependent on the quality of the chemical reagents used. For research-grade omadacycline, significant concerns have been raised regarding the purity and stability of commercially available powders, which are often sold in various salt forms, including mesylate and tosylate. While vendors may provide a Certificate of Analysis (COA) claiming high purity (e.g., >98%), independent analysis has revealed substantial discrepancies.

A study investigating a commercially available omadacycline tosylate powder found its actual assay to be only approximately 53% (wt/wt) of omadacycline when compared to the FDA-approved reference material manufactured by Paratek. The analysis also confirmed that this particular commercial product was not the stable crystalline form but rather an amorphous material with very limited stability. A significant portion of the material, around 40% (wt/wt), consisted of known impurities that lack microbiological activity.

These findings highlight a critical issue for researchers using omadacycline compounds procured from unauthorized commercial vendors. The use of impure and unstable compounds can lead to inaccurate and misleading experimental results. It is crucial for researchers to be aware that products marketed as "omadacycline" in various salt forms, including mesylate, may not meet the established standards of equivalence to the FDA-approved drug substance. The stability of the drug substance is monitored using attributes such as appearance, assay, and related substances over time. The FDA-approved omadacycline tosylate has a defined stable crystalline form, whereas some commercially available powders have been identified as amorphous, which can have significantly different stability profiles. Therefore, the source and certified purity of research-grade omadacycline are paramount considerations to ensure the integrity of scientific research.

Future Research Trajectories and Theoretical Implications for Omadacycline Mesylate

Investigation of Novel Structural Modifications for Enhanced Activity and Resistance Evasion

The efficacy of omadacycline (B609740) is rooted in its chemical structure. Unlike older tetracyclines, it possesses modifications at the C7 and C9 positions of the D-ring. tandfonline.com The aminomethyl group at the C9 position is particularly crucial for overcoming ribosomal protection, a common resistance mechanism mediated by proteins like Tet(M) and Tet(O), while the C7 modification helps evade tetracycline-specific efflux pumps. tandfonline.comnih.gov This design allows omadacycline to inhibit protein synthesis even in bacteria resistant to older tetracyclines. dovepress.comasm.org

However, the emergence of resistance to omadacycline itself, though currently limited, necessitates forward-thinking research into novel structural modifications. Intrinsic resistance and reduced susceptibility have been linked to the overexpression of multidrug-resistance (MDR) efflux pumps, such as AcrAB in Klebsiella pneumoniae and MexXY-OprM in Pseudomonas aeruginosa. dovepress.comresearchgate.net Additionally, the tetracycline-inactivating enzyme TetX has been shown to degrade all tetracyclines, including omadacycline, although it is not yet a widespread resistance determinant. nih.gov

Future research trajectories will theoretically focus on creating next-generation analogs designed to evade these specific resistance mechanisms. Key areas of investigation should include:

Modifications to reduce efflux pump recognition: Research could explore further substitutions on the tetracycline (B611298) scaffold that sterically hinder binding to the substrate recognition sites of MDR pumps like AcrAB-TolC and MexXY-OprM.

Designing TetX-resistant analogs: Structural modifications could be investigated to protect the site on the omadacycline molecule targeted by the TetX monooxygenase, potentially rendering the drug stable against this enzymatic degradation.

Enhancing ribosomal binding: While omadacycline's binding affinity is already strong, further modifications could theoretically increase its affinity for the 30S ribosomal subunit, potentially making it even more potent and harder to dislodge by ribosomal protection proteins. nih.gov

These investigations will be crucial for extending the clinical lifespan of the aminomethylcycline class and staying ahead of bacterial evolution.

Expanded Preclinical Evaluation Against Emerging and Highly Drug-Resistant Pathogens

Omadacycline has demonstrated potent in vitro activity against a wide array of Gram-positive and Gram-negative pathogens, including those with significant resistance profiles. nih.govnih.gov Its spectrum covers methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. nih.govresearchgate.net Future research must continue to expand this evaluation against the most challenging and emerging threats.

A primary focus is on highly drug-resistant Gram-negative bacilli. Studies have begun to characterize its activity against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. For instance, omadacycline has shown reasonable in vitro activity against isolates of K. pneumoniae producing OXA-48 or NDM carbapenemases. nih.gov

Another critical area is nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus, an emerging pathogen known for being notoriously difficult to treat. nih.govresearchgate.net Omadacycline has shown promising in vitro activity against M. abscessus and has demonstrated efficacy in reducing bacterial burden in murine models of pulmonary infection. nih.govasm.org In an ex vivo model using infected human macrophages, omadacycline demonstrated intracellular activity against M. abscessus, a critical feature for combating this pathogen. oup.com

Future preclinical work should systematically:

Evaluate omadacycline against a broader panel of CRE, including isolates with various carbapenemase types.

Continue to assess its efficacy against diverse clinical isolates of M. abscessus and other NTM species. oup.com

Determine its activity against other emerging threats, such as levofloxacin-resistant Stenotrophomonas maltophilia. nih.gov

Pathogen (Resistance Profile)Number of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)Citation
E. coli (ESBL-producing)102 (urinary)4874.5 nih.govresearchgate.net
K. pneumoniae (ESBL-producing)102 (urinary)8>32- nih.gov
K. pneumoniae (OXA-48-positive)22--77.3 nih.govresearchgate.net
K. pneumoniae (NDM-positive)12--75.0 nih.govresearchgate.net
A. baumannii (Carbapenem-nonsusceptible)414868.3 (at ≤4 mg/L) asm.org
M. abscessus32-0.5- nih.gov

Deeper Elucidation of Molecular Mechanisms of Resistance Evasion and Induced Resistance

Omadacycline's design successfully circumvents the two most common mechanisms of tetracycline resistance. nih.gov Its C9 aminomethyl substitution provides a steric impediment that prevents ribosomal protection proteins, such as Tet(M), from binding to the ribosome and dislodging the drug. dovepress.comasm.org This allows omadacycline to remain effective against many tetracycline-resistant strains. nih.gov The exact mechanism by which it overcomes tetracycline-specific efflux pumps like Tet(K) and Tet(L) is still being elucidated but is attributed to the C7 modification. tandfonline.comdovepress.com

However, resistance can still occur. Overexpression of broad-substrate MDR efflux pumps, such as the AcrAB-TolC system in Enterobacterales and MexXY-OprM in P. aeruginosa, can reduce omadacycline susceptibility. dovepress.commdpi.com Mutations in the regulators of these pumps, such as ramR, are a known cause of MDR phenotypes and represent a potential pathway for induced omadacycline resistance. mdpi.com

Future research must focus on:

Molecular Docking Studies: Elucidating the precise interactions between omadacycline and the binding pockets of various efflux pumps (e.g., AcrAB, MexXY) to understand why it is a substrate for some but not others.

Ribosomal Footprinting: Using advanced techniques like cryo-electron microscopy to visualize the omadacycline-ribosome complex at high resolution, providing deeper insight into how it evades ribosomal protection proteins. nih.gov

Experimental Evolution Studies: Performing in vitro studies to identify the genetic pathways and specific mutations that arise when bacteria are exposed to sub-lethal concentrations of omadacycline. This can help predict and understand mechanisms of induced resistance before they become clinically widespread.

Development of Advanced Analytical Techniques for Research Monitoring and Characterization

Robust preclinical research is contingent on the availability of sensitive and accurate analytical methods to quantify the drug in various biological samples. Several advanced techniques have already been developed for omadacycline. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a cornerstone method for determining omadacycline concentrations in plasma and urine. frontiersin.orgimpactfactor.org These methods are highly specific, monitoring the mass transition from the parent ion to a product ion (e.g., m/z 557.3 → 470.2). tandfonline.com Other reported techniques include a novel fluorimetric method based on the reaction of omadacycline with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).

Despite this progress, future research requires further analytical development:

Method Miniaturization and Throughput: Adapting current methods for high-throughput screening to support large-scale synergy studies and preclinical model testing.

Expanded Matrix Validation: Developing and validating methods for quantifying omadacycline in more complex research matrices, such as epithelial lining fluid (ELF), bone, and within macrophages, to support detailed pharmacokinetic (PK) and pharmacodynamic (PD) modeling. tandfonline.comoup.com

Addressing Drug Stability Issues: A significant challenge in testing omadacycline against slow-growing organisms like NTM is the drug's degradation in solution over the long incubation periods required for MIC testing. Research has shown that omadacycline concentration can decline by approximately 50% in 24 hours, potentially leading to falsely elevated MIC values. oup.com Future work must focus on developing novel assay conditions or stabilizing agents to counteract this degradation, ensuring more accurate susceptibility data for these pathogens.

Exploration of Synergy with Other Antimicrobial Agents in Preclinical Models

Given the rise of extensively drug-resistant (XDR) organisms, combination therapy is an increasingly vital strategy. Preclinical studies are actively exploring the synergistic potential of omadacycline with other antimicrobials, with promising results against several difficult-to-treat pathogens.

Against carbapenem-nonsusceptible Acinetobacter baumannii (CNSAb), the combination of omadacycline with sulbactam (B1307) has demonstrated remarkable synergy. asm.org For Mycobacterium abscessus, in vitro studies have identified synergistic effects when omadacycline is combined with several agents, including rifabutin (B1679326) and clarithromycin. nih.govfrontiersin.org These findings suggest that omadacycline could serve as a backbone agent in future combination regimens.

Future research in this area should aim to:

Expand checkerboard and time-kill synergy studies to a wider range of XDR Gram-negative and NTM isolates.

Utilize advanced preclinical models, such as the hollow-fiber infection model, to simulate human pharmacokinetics and evaluate how combinations perform over time, assessing both bactericidal activity and the suppression of resistance. oup.com

Investigate triple-drug combinations, which may be necessary for the most resistant pathogens. For example, the triple combination of omadacycline, sulbactam, and polymyxin (B74138) B was found to achieve eradication against 100% of tested CNSAb isolates. asm.org

PathogenCombination AgentSynergy Rate / Key FindingCitation
A. baumannii (CNSAb)SulbactamSynergy observed against 80% of isolates. asm.org
A. baumannii (CNSAb)Amikacin (B45834)Synergy observed against 30% of isolates. asm.org
A. baumannii (CNSAb)Polymyxin BSynergy observed against 30% of isolates. asm.org
K. pneumoniae (CRKP)Polymyxin B, Amikacin, MeropenemCombination therapies are under investigation. dovepress.com
M. abscessusRifabutinSynergy observed against 76.9% of isolates. nih.govasm.org
M. abscessusClarithromycinSynergy observed against 75.8% of isolates. frontiersin.org

Understanding Variability in Exposure-Response Relationships in Preclinical Models

The pharmacodynamic parameter that best predicts the efficacy of tetracyclines, including omadacycline, is the ratio of the free drug 24-hour area under the concentration-time curve to the MIC (fAUC/MIC). oup.com Preclinical murine infection models (both thigh and lung) have been used to establish the magnitude of this ratio required for bacteriostatic and bactericidal effects against key pathogens like S. aureus and S. pneumoniae. asm.orgasm.org

However, these studies have also revealed considerable variability in the exposure-response relationship. The fAUC/MIC target required for a specific outcome (e.g., a 1-log₁₀ reduction in bacterial load) can vary significantly between different strains of the same bacterial species and, notably, between different infection sites (e.g., thigh versus lung). nih.gov For example, in studies with S. aureus, the 1-log-kill plasma AUC/MIC targets in a pneumonia model ranged from <1.06 to 17. asm.orgnih.gov The reasons for this variability are not yet fully understood. nih.gov

Future research must be directed at dissecting the factors contributing to this variability. This includes investigating:

Host and Model-Specific Factors: How differences in immune status (neutropenic vs. immunocompetent models) and local infection site environment (e.g., lung surfactant, pH, tissue penetration) impact the required drug exposure. oup.comoup.com

Pathogen-Specific Factors: Whether subtle differences in pathogen virulence, growth rates, or expression of efflux pumps can alter the fAUC/MIC target.

A deeper understanding of this variability is essential for refining dosing strategies and ensuring that omadacycline can be used optimally across a range of different infection types and patient populations.

Q & A

Q. What statistical approaches ensure robust non-inferiority margins in meta-analyses of omadacycline RCTs?

  • Methodology : Predefine non-inferiority margins (e.g., 10% delta) based on historical comparator data. Use random-effects models to account for between-study heterogeneity, and perform sensitivity analyses by excluding outlier trials .

Q. How to reconcile discrepancies between total and unbound drug penetration ratios in pulmonary pharmacokinetics?

  • Methodology : Calculate both total (ELF:serum AUC) and unbound (adjusted for protein binding) ratios. Mass balance equations and compartmental modeling differentiate tissue binding from passive diffusion, refining PK/PD correlations .

Q. What techniques characterize omadacycline's degradation products under various storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with HPLC-MS identify degradation pathways (e.g., hydrolysis, oxidation). Forced degradation under acidic/alkaline conditions isolates and quantifies degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omadacycline mesylate
Reactant of Route 2
Omadacycline mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.